molecular formula C7H6BrNO2 B3420389 5-Acetoxy-2-bromopyridine CAS No. 186593-28-2

5-Acetoxy-2-bromopyridine

Cat. No. B3420389
M. Wt: 216.03 g/mol
InChI Key: CMAJZWMXEYGGIM-UHFFFAOYSA-N
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Description

5-Acetoxy-2-bromopyridine is an organic compound with the molecular formula C7H6BrNO2 . It is used for research purposes and is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular structure of 5-Acetoxy-2-bromopyridine consists of a pyridine ring substituted with a bromine atom at the 2-position and an acetoxy group at the 5-position . The exact mass and monoisotopic mass of the compound are 198.96328 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Acetoxy-2-bromopyridine are not detailed in the search results, related boronic esters have been involved in reactions such as catalytic protodeboronation . This reaction is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

5-Acetoxy-2-bromopyridine has a molecular weight of 216.03 g/mol. It has a topological polar surface area of 30 Ų . Other computed properties include a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .

Future Directions

Boronic acid-based linkages, such as those potentially present in 5-Acetoxy-2-bromopyridine, are distinguished by their quick exchange kinetics and the possibility of easy application in various polymer systems . This suggests potential future directions in the development of novel materials that show a longer lifetime and can be easily recycled . Additionally, the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported , which could provide insights for future research involving 5-Acetoxy-2-bromopyridine.

properties

IUPAC Name

(6-bromopyridin-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-5(10)11-6-2-3-7(8)9-4-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAJZWMXEYGGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001301071
Record name 3-Pyridinol, 6-bromo-, 3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001301071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetoxy-2-bromopyridine

CAS RN

186593-28-2
Record name 3-Pyridinol, 6-bromo-, 3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186593-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinol, 6-bromo-, 3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001301071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromopyridin-3-yl acetate
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Synthesis routes and methods I

Procedure details

To 25.6 mL of boron trifluoride etherate (208 mmol, Aldrich) cooled to -15° C. under N2 was added 18 g (104 mmol) of 5-amino-2-bromopyridine from step 128a above dissolved in 35 mL of DME. Then tert-butyl nitrite (14.7 mL, 125 mmol, Aldrich) was added at a rate which kept the temperature below 0° C. DME (65 mL) and methylene chloride (60 mL) were then added. After 10 minutes at -10° C. the mixture was warmed to 5° C. and stirred for 30 min. Pentane (400 mL) was then added to the reaction mixture, the solid was collected by suction filtration, washed with cold ether, air dried, and dissolved in 125 mL acetic anhydride. The resulting solution was heated to 100° C.±5° C. for 1 hour. The solvent was removed in vacuo, and the residue was suspended in saturated aqueous Na2CO3, and extracted with ethyl ether. The ether solution was dried over MgSO4, the solvent was removed in vacuo, and the residue was chromatographed on silica gel, eluting with 100:0 to 60:40 hexane:ethyl acetate to give 13.6 g of the title compound: 1H NMR (CDCl3, 300 MHz) δ 2.35 (s, 3H) 7.37 (dd, 1H), 7.51 (d, 1H), 8.19-8.21 (d, 1H) MS m/z: 216 (M+H)+, 233 (M+NH4)+.
Quantity
25.6 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
14.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Four
Quantity
60 mL
Type
reactant
Reaction Step Five
Name
Quantity
65 mL
Type
solvent
Reaction Step Five
Quantity
400 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To 25.6 mL of boron trifluoride etherate (208 mmol, Aldrich) cooled to -15° C. under N2 was added 18 g (104 mmol) of 3-amino-6-bromopyridine (from Step 123a above) dissolved in 35 mL of dimethoxyethane. Then t-Butyl nitrite (14.7 mL, 125 mmol, Aldrich) was added at a rate which kept the temperature below 0° C. Dimethoxyethane (65 mL) and methylene chloride (60 mL) were then added to aid stirring. After 10 minutes at -10° C. the mixture was allowed to warm to 5° C. and stirred for 30 minutes. Pentane (400 mL) was then added to the reaction mixture, the solid was collected by suction filtration, washed with cold ether, air dried, and dissolved in 125 mL of acetic anhydride. The resulting solution was heated to 100° C.±5° C. for 1 hour. The solvent was removed in vacuo, and the residue was suspended in saturated aqueous Na2CO3, and extracted with ethyl ether. The ether solution was dried over MgSO4, the solvent was removed in vacuo, and the residue was chromatographed on silica gel, eluting with 100:0 to 60:40 hexane:ethyl acetate to give 13.6 g of the title compound: 1H NMR (CDCl3 300 MHz) δ 8.20 (m, 1H).7.51 (d, J=8.5 Hz 1H),7.38 (dd, J=2.9, 7.5 Hz, 1H), 2.35 (s, 3H). MS (CI/NH3) m/e: 216 (M+H)+, 233 (M+NH4)+.
Quantity
25.6 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
14.7 mL
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Four
Quantity
60 mL
Type
reactant
Reaction Step Five
Quantity
65 mL
Type
solvent
Reaction Step Five
Quantity
400 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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